![molecular formula C8H6ClNO2 B2861871 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde CAS No. 2445786-03-6](/img/structure/B2861871.png)
2-Chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Ring Transformations and Synthesis of Heterocyclic Compounds : Research indicates that compounds similar to 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde are involved in acid-catalyzed ring closures, leading to various heterocyclic compounds, including dihydrochromenoazet-2(1H)-ones and pyrrolidin-2-one derivatives (Bertha et al., 1998).
- Synthesis of Polyheterocycles : Studies demonstrate the utility of related compounds in the chemoselective synthesis of polyheterocycles like naphthyridines, coumarins, and xanthones (Trécourt et al., 1990).
Chemical Reactions and Properties
- Vilsmeier–Haack Reaction : The compound's analogs have been synthesized via the Vilsmeier–Haack reaction, and further treated to form chalcone analogs and dipyrazolopyridines (Quiroga et al., 2010).
- Spectrophotometric Applications : Similar compounds have been used as selective reagents for the extraction and spectrophotometric determination of metals, like iron (Gallego et al., 1979).
Applications in Coordination Chemistry
- Formation of Complexes : Research shows that analogous compounds can form complexes with various metals, demonstrating potential applications in coordination chemistry and catalysis (Lobana et al., 2008).
Photophysical Studies
- Photophysical Properties : Studies on related compounds reveal their absorption and emission spectra, highlighting their potential applications in photophysical studies and material science (Patil et al., 2010).
properties
IUPAC Name |
2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-5(2-11)1-6-3-12-4-7(6)10-8/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXWTTXHRLYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2CO1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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